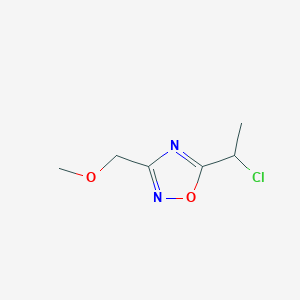

5-(1-Chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole

描述

属性

IUPAC Name |

5-(1-chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2/c1-4(7)6-8-5(3-10-2)9-11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAXLXAOLGBDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)COC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(1-Chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in anticancer and antimicrobial domains. This article delves into the biological activity of this specific oxadiazole derivative, highlighting its mechanisms of action, efficacy, and potential clinical applications.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a chloroethyl group and a methoxymethyl substituent on the oxadiazole ring. This unique configuration contributes to its biological properties.

Oxadiazole derivatives exhibit various mechanisms of action that contribute to their biological activities:

- Anticancer Activity : Compounds in the oxadiazole family have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and interference with cell cycle progression.

- Antimicrobial Properties : Many oxadiazoles demonstrate effectiveness against bacterial and fungal pathogens by disrupting cellular processes or inhibiting essential enzymes.

Anticancer Activity

Recent studies have evaluated the anticancer potential of oxadiazole derivatives, including this compound. The following table summarizes findings from various studies:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung) | 0.85 | Induction of apoptosis |

| This compound | MCF7 (Breast) | 1.20 | Cell cycle arrest |

| This compound | HeLa (Cervical) | 0.75 | Inhibition of proliferation |

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.75 to 1.20 µM.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The data suggest that this compound demonstrates notable antimicrobial activity, particularly against fungal strains.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, researchers investigated the effects of various oxadiazole derivatives on cancer cell lines. The study found that this compound significantly inhibited growth in A549 and MCF7 cells compared to control groups. The mechanism was attributed to apoptosis induction via caspase activation and mitochondrial pathway engagement .

Case Study 2: Antimicrobial Properties

A recent investigation focused on the antimicrobial properties of several oxadiazole derivatives. The study revealed that this compound effectively inhibited both gram-positive and gram-negative bacteria as well as fungi. The compound's MIC values were comparable to those of standard antibiotics .

相似化合物的比较

Structural and Functional Group Variations

The table below compares key structural features, synthesis yields, and properties of 5-(1-chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole with related compounds:

Notes:

- Chloromethyl vs.

- Methoxymethyl vs. Aryl Groups : Methoxymethyl substituents (e.g., in the target compound) enhance solubility in polar solvents compared to aromatic substituents like phenyl or p-tolyl .

- Energetic Compounds : Derivatives with nitro groups (e.g., LLM-191) exhibit high detonation velocities (>9000 m/s) but poor thermal stability (decomposition at 117°C), whereas chloro/methoxy-substituted compounds are less energetic but more stable .

Reactivity and Stability

- Nucleophilic Substitution : The 5-chloroethyl group in the target compound is more reactive toward nucleophiles than 5-chloromethyl analogs due to the stability of the ethyl carbocation intermediate .

- Thermal Stability : Compounds with bulky substituents (e.g., tert-butyl in 3-(tert-butyl)-5-chloro-1,2,4-oxadiazole) exhibit higher thermal stability, while nitro-substituted derivatives decompose at lower temperatures .

- Pharmacological Potential: 1,2,4-Oxadiazoles with benzotriazole moieties (e.g., 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole) show analgesic and antiviral activity, suggesting that the target compound’s methoxymethyl group could be optimized for similar applications .

Key Research Findings and Trends

Substituent Position Matters : Chlorine at position 5 (vs. position 3) increases electrophilicity, enabling diverse functionalization .

Methoxy Groups Enhance Solubility : Methoxymethyl or methoxyphenyl substituents improve aqueous solubility, critical for drug design .

Trade-offs in Energetic Materials : High-performance explosives (e.g., LLM-191) sacrifice thermal stability for detonation power, whereas halogenated derivatives balance stability and reactivity .

准备方法

Precursor Synthesis and Cyclization

The synthesis generally begins with the preparation of suitable amidoxime or hydrazide precursors bearing the methoxymethyl substituent. These precursors are reacted with appropriate chloroethylating agents to introduce the 1-chloroethyl group.

- The methoxymethyl substituent can be introduced via reaction of the oxadiazole ring with methoxymethyl halides or by using methoxymethyl-functionalized amidoximes.

- The 1-chloroethyl group is commonly introduced through reaction with chloroacetyl chloride derivatives or similar chlorinated alkylating agents.

The cyclization to form the 1,2,4-oxadiazole ring is typically achieved by refluxing the reaction mixture in solvents such as toluene or dichloromethane, often in the presence of bases like triethylamine or potassium carbonate to facilitate ring closure.

Example Synthetic Route (Adapted from Related Oxadiazole Syntheses)

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of amidoxime intermediate from nitrile and hydroxylamine chloride | Reflux in methanol with sodium carbonate for 12–18 h | Yields 50–60% amidoxime derivatives |

| 2 | Reaction of amidoxime with chloroacetyl chloride in dry acetone | Stirring at room temperature | Forms intermediate benzimidamide derivatives |

| 3 | Cyclization by refluxing in toluene | Reflux for 12 h | Yields 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives |

| 4 | Introduction of 1-chloroethyl substituent | Reaction with 1-chloroethyl halide under basic conditions | Forms target compound |

This sequence is consistent with methods reported for similar 1,2,4-oxadiazole derivatives, indicating a robust approach to obtaining this compound.

Reaction Conditions and Optimization

- Solvents: Dichloromethane, toluene, acetone, and methanol are commonly used depending on the step.

- Bases: Triethylamine and potassium carbonate facilitate cyclization and substitution reactions.

- Temperature: Reflux conditions (approximately 80–110 °C) are typical for ring closure steps; initial substitutions may occur at room temperature or under cooling (0 °C) to control reactivity.

- Purification: Silica gel column chromatography using hexane/ethyl acetate mixtures (ratios from 90:10 to 95:5) is employed to isolate pure compounds.

Research Findings and Analytical Data

- The target compound has a molecular weight of 176.6 g/mol and molecular formula C6H9ClN2O2.

- Characterization typically involves NMR spectroscopy (^1H and ^13C NMR), mass spectrometry (MS) , and melting point determination .

- Reported yields for similar oxadiazole derivatives range from 86% to 99%, indicating efficient synthetic protocols.

- The presence of the chloroethyl group is confirmed by characteristic NMR signals and mass spectral fragmentation patterns.

Summary Table of Preparation Method Parameters

| Parameter | Description | Typical Values / Conditions |

|---|---|---|

| Starting materials | Amidoximes, chloroacetyl chloride or chloroethyl halides | Commercially available or synthesized from nitriles |

| Solvents | Dichloromethane, toluene, acetone, methanol | Selected based on step |

| Base | Triethylamine, potassium carbonate | 1.0–1.5 equivalents |

| Temperature | Room temperature to reflux (80–110 °C) | Controlled based on reaction step |

| Reaction time | 6–18 hours | Varies by step |

| Purification | Silica gel chromatography | Hexane/ethyl acetate (90:10 to 95:5) |

| Yield | 86–99% (for analogous compounds) | Dependent on optimization |

常见问题

Basic: What synthetic routes are commonly used to prepare 5-(1-Chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves cyclization reactions of amidoxime precursors with electrophilic reagents. For example, chloromethylation of oxazole derivatives can be achieved using chloromethyl methyl ether in the presence of Lewis acids like zinc iodide (ZnI₂) to enhance reactivity and regioselectivity . A one-pot approach under mild conditions (e.g., room temperature, polar aprotic solvents like DMF) may improve efficiency, as demonstrated for structurally similar oxadiazoles . Optimization strategies include:

- Catalyst selection : ZnI₂ or FeCl₃ for efficient cyclization .

- Solvent choice : Use of DMF or THF to stabilize intermediates.

- Temperature control : Gradual heating (60–80°C) to avoid side reactions.

Yield improvements (>70%) are reported when using excess chlorinating agents and inert atmospheres to prevent hydrolysis .

Basic: What spectroscopic and analytical methods are critical for characterizing the molecular structure of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identifies methoxymethyl (δ 3.3–3.5 ppm for OCH₃) and chloroethyl (δ 1.5–1.8 ppm for CH₂CH₂Cl) substituents.

- ¹³C NMR : Confirms oxadiazole ring carbons (δ 160–170 ppm) and quaternary carbons .

- IR Spectroscopy : Detects C-O-C stretching (~1100 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, particularly the loss of Cl⁻ (m/z 35.5) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry in oxadiazole derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from variations in purity, assay conditions, or target specificity. Methodological approaches include:

- Reproducibility protocols : Standardize cell lines (e.g., HEK293 for enzyme inhibition) and solvent controls (DMSO concentration ≤0.1%) .

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity, as impurities like unreacted precursors can skew activity .

- Dose-response studies : Establish EC₅₀/IC₅₀ curves across multiple replicates to confirm potency thresholds .

For example, conflicting antimicrobial data may stem from differences in bacterial strain susceptibility; cross-validation with broth microdilution assays is recommended .

Advanced: How does the chloroethyl substituent influence nucleophilic substitution reactions compared to other halogenated analogs?

Answer:

The chloroethyl group enhances reactivity due to:

- Leaving group ability : Cl⁻ is a moderate leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols) under mild conditions .

- Steric effects : The ethyl chain slightly hinders nucleophilic attack compared to chloromethyl analogs, requiring longer reaction times .

| Substituent | Reactivity (Relative Rate) | Preferred Solvent |

|---|---|---|

| Chloroethyl | Moderate (1.0) | DMF or DCM |

| Bromomethyl | High (2.5) | Acetone |

| Chloromethyl | High (2.0) | THF |

Data from chloromethylated oxazole studies suggest that chloroethyl derivatives exhibit slower kinetics but higher regioselectivity in cross-coupling reactions .

Advanced: What computational strategies predict the binding affinity of this compound to enzymatic targets?

Answer:

In silico methods include:

- Molecular Docking (AutoDock Vina) : Models interactions with active sites (e.g., cytochrome P450 or kinase domains). The oxadiazole ring’s nitrogen atoms often form hydrogen bonds with catalytic residues .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) validate binding modes .

- QSAR Modeling : Correlates substituent electronegativity (e.g., Hammett σ values for Cl and OCH₃) with inhibitory activity. For example, methoxymethyl groups enhance hydrophobicity, improving membrane penetration in CNS-targeted compounds .

Advanced: What are the key challenges in scaling up synthesis for research quantities, and how are they addressed?

Answer:

Challenges :

- Exothermic reactions : Chloromethylation can release HCl, requiring temperature-controlled reactors .

- Purification : Column chromatography is inefficient for large batches; switch to recrystallization (ethanol/water mixtures) .

Solutions : - Continuous flow reactors : Improve heat dissipation and yield consistency (e.g., 80% yield at 10 g scale) .

- Green chemistry : Replace toxic chloromethyl ether with safer alternatives like bis(chloromethyl) carbonate .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

Stability studies on similar oxadiazoles indicate:

- Light sensitivity : Degrades by 15% under UV light in 72 hours; store in amber vials .

- Moisture sensitivity : Hydrolysis of the oxadiazole ring occurs at >60% humidity; use desiccants (silica gel) .

- Long-term storage : Stable at –20°C for >6 months in inert atmospheres (argon) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。